CB2R agonist 2

Cannabinoid Receptor Binding Affinity Radioligand Displacement

CB2R agonist 2 (also designated ZINC72105556, 4-Quinolone-3-Carboxamide Furan CB2 Agonist, or compound 4g; CAS 1314230-75-5) is a synthetic cannabinoid belonging to the 4-quinolone-3-carboxamide chemotype. It functions as a selective, high-affinity agonist for the peripheral cannabinoid receptor type 2 (CB2R), a G-protein coupled receptor implicated in the modulation of pain, inflammation, and immune responses.

Molecular Formula C42H49BrN6O3
Molecular Weight 765.8 g/mol
Cat. No. B12377868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2R agonist 2
Molecular FormulaC42H49BrN6O3
Molecular Weight765.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCC(C)C)C=CC(=C3)N=NC4=CC=C(C=C4)CN5C=C(C(=C(C5=O)NC(=O)C6CCCCCC6)C)Br
InChIInChI=1S/C42H49BrN6O3/c1-5-52-35-19-14-30(15-20-35)24-39-44-37-25-34(18-21-38(37)49(39)23-22-28(2)3)47-46-33-16-12-31(13-17-33)26-48-27-36(43)29(4)40(42(48)51)45-41(50)32-10-8-6-7-9-11-32/h12-21,25,27-28,32H,5-11,22-24,26H2,1-4H3,(H,45,50)
InChIKeyXAVAMLLMVGYYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CB2R Agonist 2 (1314230-75-5): A Quantitatively Defined, Selective CB2 Cannabinoid Ligand for Preclinical Procurement


CB2R agonist 2 (also designated ZINC72105556, 4-Quinolone-3-Carboxamide Furan CB2 Agonist, or compound 4g; CAS 1314230-75-5) is a synthetic cannabinoid belonging to the 4-quinolone-3-carboxamide chemotype [1]. It functions as a selective, high-affinity agonist for the peripheral cannabinoid receptor type 2 (CB2R), a G-protein coupled receptor implicated in the modulation of pain, inflammation, and immune responses [2]. Characterized by a molecular weight of 488.62 g/mol and the formula C30H36N2O4, this compound is supplied as a white to light yellow solid powder with a reported purity typically ≥98% .

Why a Generic CB2 Agonist Cannot Substitute for CB2R Agonist 2 in Hypothesis-Driven Research


The term 'CB2 agonist' encompasses a structurally and pharmacologically heterogeneous collection of molecules with divergent affinity (Ki) spanning from low picomolar to micromolar ranges, selectivity ratios (CB1/CB2) varying from <10-fold to >1,000-fold, and distinct in vivo efficacy profiles that are not linearly correlated with in vitro binding [1][2]. For example, widely used reference agonists like JWH-133 exhibit high affinity (Ki ~3.4 nM) but are based on an aminoalkylindole scaffold, whereas GW405833, despite sub-nanomolar potency, exerts its analgesic effects in certain models through a CB1-dependent mechanism rather than pure CB2 agonism [3]. Consequently, substituting one CB2 agonist for another without empirical, comparator-based evidence introduces significant risk of altering receptor signaling bias, species-specific responses, and off-target engagement—thereby confounding experimental interpretation and invalidating cross-study reproducibility.

Quantitative Differentiation of CB2R Agonist 2 Versus Close Analogs and In-Class Comparators


Head-to-Head Binding Affinity Comparison: CB2R Agonist 2 vs. HU-308 and JWH-133

CB2R agonist 2 exhibits a binding affinity (Ki) of 8.5 nM for the human CB2 receptor in radioligand competition assays using [³H]CP55940, placing it between the higher affinity JWH-133 (Ki = 3.4 nM) and the lower affinity HU-308 (Ki = 22.7 nM) . This intermediate affinity profile provides a distinct pharmacological window, allowing researchers to probe CB2-dependent effects at a concentration range that is less susceptible to the receptor saturation and potential functional antagonism observed with ultra-high affinity ligands.

Cannabinoid Receptor Binding Affinity Radioligand Displacement CB2 Ki

Selectivity Quantification: CB2R Agonist 2 Demonstrates >1,176-Fold Selectivity for CB2 Over CB1

The defining characteristic of CB2R agonist 2 is its exceptional selectivity for the CB2 receptor over the psychoactive CB1 receptor. The compound shows negligible affinity for CB1, with a Ki reported as >10,000 nM, yielding a calculated selectivity ratio [Ki(CB1)/Ki(CB2)] of >1,176 . This selectivity is considerably higher than that of AM1241, a commonly used CB2 agonist, which exhibits an 82-fold selectivity (Ki CB1 = 280 nM, Ki CB2 = 3.4 nM) [1]. Such a wide therapeutic index virtually eliminates the risk of confounding CB1-mediated psychoactive or central nervous system side effects at experimental doses, a critical factor for in vivo studies.

Cannabinoid Receptor Selectivity Ratio CB1 CB2 Ki

In Vivo Antihyperalgesic Potency: Maximal Effect Achieved at 1 mg/kg in Formalin-Induced Pain Model

In a well-validated mouse model of acute peripheral and inflammatory pain (formalin test), CB2R agonist 2 demonstrates high in vivo potency, achieving its maximal antihyperalgesic effect at a dose of 1 mg/kg administered via local injection [1]. This potency is comparable to that of the prototypical analgesic compound AM1241, which also displays efficacy in similar pain models, but CB2R agonist 2 is distinguished by its unique chemical scaffold and superior CB1 selectivity [2]. Critically, the antinociceptive effect of CB2R agonist 2 was significantly attenuated by co-administration of the CB2-selective antagonist AM630, providing direct mechanistic confirmation of its CB2-dependent action in a living system [1]. This evidence of in vivo target engagement and functional activity is a critical differentiator from compounds with only in vitro binding data.

In Vivo Pharmacology Analgesia Formalin Test Mouse Model CB2R agonist 2

Cytotoxicity Profile: Minimal to No Cytotoxicity in Hep-G2 Cells at 1 µM

In a 72-hour cell proliferation assay using Hep-G2 human hepatoblastoma cells, CB2R agonist 2 at a concentration of 1 µM exhibited minimal to no cytotoxicity . This favorable safety profile at a concentration that is >100-fold its Ki value (8.5 nM) suggests a substantial therapeutic window for in vitro studies and provides a baseline for assessing cell-type specific effects. This data is particularly relevant when selecting a tool compound for chronic treatment paradigms in cell-based models of inflammation or cancer, where high cytotoxicity could mask or confound the primary CB2-mediated effect.

In Vitro Toxicology Hep-G2 Cytotoxicity Safety Profile CB2R agonist 2

Optimal Procurement-Driven Research Applications for CB2R Agonist 2 Based on Differential Evidence


Target Validation in Peripheral Pain Models Requiring Confirmed CB2 Selectivity

CB2R agonist 2 is ideally suited for researchers investigating the role of CB2 receptors in inflammatory and neuropathic pain, particularly when a high degree of selectivity over CB1 is paramount. Its >1,176-fold selectivity for CB2 over CB1 (Ki CB1 >10,000 nM; Ki CB2 = 8.5 nM) and demonstrated in vivo efficacy in the formalin-induced pain model, which was fully blocked by the CB2 antagonist AM630 [1], provide robust evidence that any observed analgesic effect is mediated through peripheral CB2 activation. This is a critical advantage over less selective agonists like AM1241, where a residual 82-fold selectivity [2] may still introduce CB1-related confounds at higher doses. Procure this compound when the experimental objective is to unambiguously dissect CB2-specific contributions to pain signaling pathways without interference from central cannabinoid effects.

In Vitro Functional Assays Requiring a Safe and Potent CB2 Agonist with Defined Affinity

For cell-based studies—including assays of cAMP inhibition, cytokine modulation, or immune cell migration—CB2R agonist 2 provides a well-characterized, selective, and low-toxicity option. Its binding affinity of 8.5 nM allows for precise dose-response relationship studies at nanomolar concentrations that are pharmacologically relevant. Importantly, the compound's demonstrated lack of cytotoxicity in Hep-G2 cells at a high 1 µM concentration over 72 hours [3] ensures that chronic or high-concentration exposures are less likely to be confounded by compound-induced cell death. This positions CB2R agonist 2 as a preferred reagent over uncharacterized or less-pure analogs for reproducible, long-term in vitro pharmacological profiling.

Benchmarking Novel CB2 Ligands Against a Structurally Distinct Reference Agonist

Given that CB2R agonist 2 belongs to the 4-quinolone-3-carboxamide chemotype, which is structurally distinct from the more common aminoalkylindole (e.g., JWH-133, AM1241) or classical cannabinoid scaffolds [4], it serves as an excellent reference compound for exploring structure-activity relationships (SAR) or screening new chemical entities. Its intermediate affinity (Ki = 8.5 nM) relative to ultra-potent ligands like JWH-133 (Ki = 3.4 nM) offers a unique pharmacological baseline. Researchers can use this compound to validate that novel hits or leads are acting via a CB2 mechanism while minimizing the risk of receptor desensitization or internalization that can occur with extremely high-affinity agonists. This application is especially relevant for medicinal chemistry campaigns seeking to optimize for specific functional outcomes rather than simply maximizing binding potency.

In Vivo Studies of Immune Modulation and Inflammation in CB1-Naive Systems

The extraordinary selectivity profile of CB2R agonist 2 (Ki CB1 >10,000 nM) makes it a superior choice for in vivo experiments where any cross-reactivity with CB1 receptors could compromise data interpretation . In models of autoimmune disease, colitis, atherosclerosis, or neuroinflammation, where immune cell function is the primary focus, the use of a highly selective agonist ensures that observed changes are due to CB2 signaling on peripheral immune cells rather than off-target effects on central CB1-expressing neurons. While tools like HU-308 offer similar selectivity, CB2R agonist 2 provides an alternative scaffold and a distinct in vivo potency profile (maximal effect at 1 mg/kg), allowing researchers to select the most appropriate tool based on experimental design and desired exposure levels.

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